molecular formula C10H18N2O4 B14003603 5-Butyl-5-(dimethoxymethyl)imidazolidine-2,4-dione CAS No. 6974-22-7

5-Butyl-5-(dimethoxymethyl)imidazolidine-2,4-dione

Cat. No.: B14003603
CAS No.: 6974-22-7
M. Wt: 230.26 g/mol
InChI Key: VPPOOBUUWAMRHY-UHFFFAOYSA-N
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Description

5-Butyl-5-(dimethoxymethyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C10H18N2O4 It is a derivative of imidazolidine-2,4-dione, characterized by the presence of a butyl group and a dimethoxymethyl group attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-5-(dimethoxymethyl)imidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of imidazolidine-2,4-dione with butyl bromide and dimethoxymethane in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-5-(dimethoxymethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.

    Substitution: The butyl and dimethoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxoimidazolidine derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

5-Butyl-5-(dimethoxymethyl)imidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Butyl-5-(dimethoxymethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Butyl-5-(methoxymethyl)imidazolidine-2,4-dione
  • 5-Butyl-5-(ethoxymethyl)imidazolidine-2,4-dione
  • 5-Butyl-5-(propoxymethyl)imidazolidine-2,4-dione

Uniqueness

5-Butyl-5-(dimethoxymethyl)imidazolidine-2,4-dione is unique due to the presence of both butyl and dimethoxymethyl groups, which confer specific chemical and physical properties

Properties

CAS No.

6974-22-7

Molecular Formula

C10H18N2O4

Molecular Weight

230.26 g/mol

IUPAC Name

5-butyl-5-(dimethoxymethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C10H18N2O4/c1-4-5-6-10(8(15-2)16-3)7(13)11-9(14)12-10/h8H,4-6H2,1-3H3,(H2,11,12,13,14)

InChI Key

VPPOOBUUWAMRHY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C(=O)NC(=O)N1)C(OC)OC

Origin of Product

United States

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